molecular formula C52H39O4P B6292649 10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide CAS No. 2737206-88-9

10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B6292649
CAS No.: 2737206-88-9
M. Wt: 758.8 g/mol
InChI Key: ZEMNHUXNZXBRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a phosphorus-containing pentacyclic framework

Preparation Methods

The synthesis of 10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the pyrene derivatives, followed by the formation of the phosphorus-containing pentacyclic structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets and pathways. Its unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other phosphorus-containing pentacyclic structures and pyrene derivatives. Compared to these compounds, 10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H39O4P/c53-57(54)55-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)56-57)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9,11-12,15-17,19-28H,1-4,7-8,10,13-14,18H2,(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNHUXNZXBRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC8=C9C7=C(CC=C9CC=C8)C=C6)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H39O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.